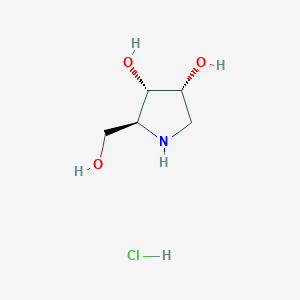![molecular formula C19H18N2O6S B2423397 methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate CAS No. 1214716-88-7](/img/structure/B2423397.png)
methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate is a complex organic compound with a unique structure. This compound is part of the benzo[d]isothiazol family, known for their sulfur-containing heterocycles. These compounds often exhibit significant biological activity and have found various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate typically involves multi-step synthetic routes. The process may start with the formation of the benzo[d]isothiazol core, followed by the introduction of functional groups through various reactions like acylation, methylation, and esterification. Precise reaction conditions, such as temperature, pressure, and choice of solvents, are critical to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized protocols that leverage continuous flow chemistry to enhance efficiency and scalability. Automated synthesis and purification systems can further ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate undergoes various chemical reactions:
Oxidation: : It can be oxidized to produce sulfone derivatives.
Reduction: : Reduction reactions may target the sulfur or carbonyl groups, leading to diverse products.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents such as lithium aluminum hydride.
Nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate has a broad spectrum of applications:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : It may serve as a tool in biochemical assays due to its reactivity and ability to form stable complexes with biomolecules.
Industry: : Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with enzymes or receptors, altering their function.
Pathways Involved: : The compound could inhibit or activate specific biochemical pathways, leading to observable physiological effects.
Comparison with Similar Compounds
Compared to other compounds in the benzo[d]isothiazol family, methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate stands out due to its unique substituents and functional groups, which impart distinct chemical and biological properties.
List of Similar Compounds
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)benzoate
2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamide
Methyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate
This article provides a comprehensive overview of this compound, emphasizing its chemical nature, synthesis, reactivity, applications, and comparison with related compounds. Happy to dive deeper into any specific section!
Properties
IUPAC Name |
methyl 2-[methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-12(21-18(23)14-9-5-7-11-16(14)28(21,25)26)17(22)20(2)15-10-6-4-8-13(15)19(24)27-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQSBKKKEBYGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1=CC=CC=C1C(=O)OC)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)
![{6-[(tert-butyldimethylsilyl)oxy]-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl}methanol](/img/structure/B2423315.png)
![ethyl 2-(3-tert-butyl-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3,4-thiadiazin-5-yl)acetate](/img/structure/B2423318.png)

![2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2423320.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-9-methyl-9H-purin-6-amine](/img/structure/B2423321.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2423326.png)
![2-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B2423330.png)




